L-Cysteic acid's derivative, Boc-L-cysteic acid, acts as a versatile tool for protein modification. Researchers utilize it to study protein structure, function, and regulation. By attaching Boc-L-cysteic acid to specific sites on a protein, scientists can probe the impact of these modifications on the protein's activity and interactions with other molecules Source: Santa Cruz Biotechnology, [product page for Boc-L-cysteic acid: ]. This technique helps elucidate how proteins function within cells.
L-Cysteic acid derivatives are valuable for investigating interactions between proteins and other molecules like ligands (signaling molecules). By strategically incorporating these derivatives, researchers can study how proteins bind to each other or to ligands, providing insights into cellular processes and potential drug targets Source: Santa Cruz Biotechnology, [product page for Boc-L-cysteic acid acid-277316-57-1].
L-Cysteic acid's role in cellular processes is another area of active research. Studies suggest its involvement in regulating metabolism and cellular response to stress factors.
L-Cysteic acid, also known as 3-sulfo-L-alanine, is an organic compound with the chemical formula C₃H₇NO₅S. It is classified as a sulfonic acid and is generated by the oxidation of cysteine, where the thiol group is fully oxidized to a sulfonate group. At near-neutral pH, L-cysteic acid exists primarily in its zwitterionic form, which includes both a positively charged amino group and a negatively charged sulfonate group. This compound plays a significant role in various metabolic pathways, particularly in the biosynthesis of taurine in microalgae .
L-Cysteic acid has been identified as a metabolite in various organisms, including Escherichia coli and humans. Its biological functions include acting as a precursor to proteins and participating in metabolic pathways that lead to the synthesis of essential compounds like taurine. The compound's unique sulfonic acid group enhances its solubility and reactivity compared to other amino acids, allowing it to play diverse roles in cellular processes .
Several methods exist for synthesizing L-cysteic acid:
L-Cysteic acid has several applications across different fields:
Research indicates that L-cysteic acid interacts with various biological systems. For instance, it has been shown to influence fatty acid synthesis by acting as a substrate for specific enzymes involved in this process . Additionally, studies have explored its role in oxidative stress responses due to its reactivity with reactive oxygen species . Understanding these interactions can provide insights into its potential therapeutic applications.
L-Cysteic acid shares similarities with several other amino acids and sulfonic acids. Here are some notable comparisons:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Cysteine | C₃H₇NO₂S | Precursor to L-cysteic acid; contains thiol group. |
Taurine | C₂H₇NO₃S | Derived from cysteine; lacks the carboxylic group found in amino acids. |
Methionine | C₅H₁₁NO₂S | Contains a thioether group; essential amino acid involved in methylation reactions. |
Sulfobetaine | C₅H₁₁NO₃S | Quaternary ammonium compound; used as an osmolyte. |
Uniqueness of L-Cysteic Acid:
L-Cysteic acid was first identified in the early 20th century through oxidative studies of sulfur-containing amino acids. Its discovery is linked to investigations into cysteine metabolism, where researchers observed the formation of a sulfonic acid derivative upon vigorous oxidation. In 1928, Lissizin isolated the compound from human hair treated with potassium permanganate, marking its initial characterization. Subsequent studies in the 1930s–1940s clarified its role as an oxidation product of cysteine or cystine, with Friedmann demonstrating its synthesis via bromine-mediated oxidation.
The compound gained broader relevance in origins-of-life research when Choughuley and Lemmon (1966) synthesized cysteic acid under simulated primitive Earth conditions, suggesting its potential abiotic formation in prebiotic environments. This work connected cysteic acid to hypotheses about early biochemical evolution and taurine biosynthesis pathways.
L-Cysteic acid systematically named (2R)-2-amino-3-sulfopropanoic acid, belongs to the class of sulfonic acid derivatives of amino acids. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number (anhydrous) | 498-40-8 | |
CAS Number (monohydrate) | 23537-25-9 | |
IUPAC Name | (2R)-2-amino-3-sulfopropanoic acid | |
Molecular Formula | C₃H₇NO₅S | |
Molecular Weight | 169.16 g/mol (anhydrous) |
Alternative designations include 3-sulfo-L-alanine and cysteine sulfonate, reflecting its structural relationship to alanine (sulfonic acid substitution at C3) and cysteine (oxidation state). The compound is classified as:
L-Cysteic acid occupies critical roles in multiple biochemical contexts:
As the terminal oxidation product of cysteine (Fig. 1), it represents a metabolic endpoint in sulfur amino acid catabolism:
Cysteine → Cysteine sulfinic acid → Cysteic acid
This irreversible oxidation occurs via enzymatic (e.g., cysteine dioxygenase) or non-enzymatic pathways (strong oxidants).
In microalgae and some animal tissues, L-cysteic acid serves as a direct precursor to taurine through decarboxylation:
L-Cysteic acid → Taurine + CO₂
Catalyzed by cysteine sulfinic acid decarboxylase (EC 4.1.1.29) or glutamate decarboxylase 1 (EC 4.1.1.15).
The sulfonate group confers unique physicochemical properties:
Recent studies utilize L-cysteic acid in:
Table 1: Key Enzymatic Reactions Involving L-Cysteic Acid
L-Cysteic acid possesses the molecular formula C₃H₇NO₅S, indicating a composition of three carbon atoms, seven hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular weight is consistently reported as 169.15-169.16 grams per mole across multiple sources [2] [4] [3].
The structural formula can be represented as HO₃S-CH₂-CH(NH₂)-COOH, which emphasizes the presence of three distinct functional groups: a sulfonic acid group (-SO₃H), an amino group (-NH₂), and a carboxyl group (-COOH) [5]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-3-sulfopropanoic acid [1].
L-Cysteic acid is classified as a beta-sulfoalanine and represents an oxidized derivative of the amino acid cysteine [6]. The compound is also known by several synonyms including cysteinesulfonic acid, L-alanine 3-sulfo-, and 3-sulfo-L-alanine [1] [7].
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₇NO₅S | Multiple sources [1] [2] [3] |
Molecular Weight (g/mol) | 169.15-169.16 | Multiple sources [2] [4] [3] |
CAS Number | 498-40-8 | Multiple sources [1] [2] [3] |
International Union of Pure and Applied Chemistry Name | (2R)-2-amino-3-sulfopropanoic acid | PubChem [1] |
L-Cysteic acid exhibits stereochemical properties characteristic of L-amino acids, with the L-configuration at the alpha-carbon atom. The compound possesses one defined stereocenter, specifically at the carbon atom bearing both the amino and carboxyl groups [8]. This stereochemical arrangement is denoted by the (2R) configuration in the International Union of Pure and Applied Chemistry nomenclature [1].
The compound belongs to the class of L-alpha-amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) [6] [9]. This stereochemical configuration is crucial for its biological activity and interaction with various biological systems.
L-Cysteic acid demonstrates characteristic thermal behavior with decomposition occurring at elevated temperatures. The melting point of the monohydrate form is reported as 267°C with decomposition [10] [2]. For the anhydrous form, decomposition occurs in the range of 260-263°C [11].
The compound exhibits thermal stability under normal storage conditions but undergoes decomposition when heated to its melting point [12] [13]. This decomposition behavior is typical for amino acids containing sulfur functional groups, as observed in studies of thermal degradation of amino acids [14] [15].
L-Cysteic acid demonstrates excellent solubility in water, with the compound forming almost transparent solutions [10] [2]. This high water solubility is attributed to the presence of multiple polar functional groups, including the sulfonic acid group, carboxyl group, and amino group [5].
In contrast, the compound shows limited solubility in organic solvents. It is slightly soluble in methanol, which reflects the polar nature of the compound [11]. The high water solubility makes L-cysteic acid suitable for various aqueous applications and biological systems.
L-Cysteic acid exhibits optical activity due to its chiral center, demonstrating dextrorotatory behavior. The specific rotation [α]D²⁰ is reported in the range of +7.5 to +9.5° when measured in water at concentrations of 5-7.4% [2] [11]. For the monohydrate form, the specific rotation is more precisely defined as +7.5 ± 0.5° at a concentration of 5% in water [12] [13].
This positive optical rotation indicates that L-cysteic acid rotates plane-polarized light in the clockwise direction, which is consistent with its L-configuration [16] [17]. The magnitude of optical rotation is characteristic for each chiral compound and serves as an important identification parameter.
L-Cysteic acid exhibits complex acid-base behavior due to the presence of three ionizable functional groups. The compound has three distinct pKa values corresponding to its different functional groups [18].
Functional Group | pKa Value | Temperature (°C) | Source |
---|---|---|---|
Sulfonic acid group (-SO₃H) | 1.3 | 25 | ZirChrom [18] |
Carboxylic acid group (-COOH) | 1.9 | 25 | ZirChrom [18] |
Amino group (-NH₂) | 8.70 | 25 | ZirChrom [18] |
The sulfonic acid group demonstrates the strongest acidity with a pKa of 1.3, followed by the carboxyl group at pKa 1.9 [18]. The amino group shows basic character with a pKa of 8.70, typical for amino groups in amino acids [18]. This pH behavior indicates that L-cysteic acid exists as a zwitterion at physiological pH, with the sulfonic acid and carboxyl groups deprotonated and the amino group protonated.
The three functional groups in L-cysteic acid exhibit distinct reactivity patterns. Research has demonstrated that the reactivity of these groups varies significantly, with the sulfonic acid group showing the highest reactivity [19].
Studies on hydrogen-isotope exchange reactions have revealed that the reactivity of the sulfonic acid group is 2.6 times greater than that of the carboxyl group and 5.6 times greater than that of the amino group [19]. This differential reactivity is attributed to the electron-withdrawing effect of the sulfonic acid group, which influences the chemical behavior of the entire molecule.
The sulfonic acid group (-SO₃H) behaves as a strong acid, readily donating protons in aqueous solutions [5]. The carboxyl group (-COOH) exhibits typical carboxylic acid reactivity, participating in esterification and amide formation reactions. The amino group (-NH₂) can undergo typical amine reactions, including nucleophilic substitution and condensation reactions.
L-Cysteic acid demonstrates good chemical stability under normal storage conditions. The compound is classified as stable and combustible [12] [13]. Recommended storage conditions include room temperature storage, preferably in a cool and dark place below 15°C [2].
The compound maintains its stability in aqueous solutions and shows resistance to oxidation due to the already oxidized state of the sulfur atom in the sulfonic acid group [5]. This stability contrasts with its precursor cysteine, which is susceptible to oxidation of the thiol group.
L-Cysteic acid can be purified through crystallization from water by adding ethanol, and when recrystallized from aqueous methanol, it maintains its chemical integrity [12] [13]. The compound is compatible with standard laboratory conditions and does not require special handling beyond normal laboratory safety protocols.
The density of L-cysteic acid is reported as 1.775 g/cm³, indicating a relatively dense solid compound [4] [20]. The compound appears as white to off-white powder or crystalline material, with good physical stability under ambient conditions [10] [11] [12].